molecular formula C17H26O4 B12603388 Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate CAS No. 645403-83-4

Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate

Cat. No.: B12603388
CAS No.: 645403-83-4
M. Wt: 294.4 g/mol
InChI Key: UGGSDVOZNIZXEV-UHFFFAOYSA-N
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Description

Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate is an organic compound with the molecular formula C17H26O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate typically involves the esterification of 4-(butoxymethyl)-2,6-dimethylphenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as acid or base catalysts, can further optimize the reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Transesterification: Catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3) are used.

Major Products Formed

    Hydrolysis: 4-(butoxymethyl)-2,6-dimethylphenol and ethyl acetate.

    Reduction: 4-(butoxymethyl)-2,6-dimethylphenol and ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate can be compared with other similar esters, such as:

    Ethyl acetate: A common solvent with a simpler structure.

    Methyl butyrate: Known for its fruity aroma and used in flavorings.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

645403-83-4

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

ethyl 2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetate

InChI

InChI=1S/C17H26O4/c1-5-7-8-19-11-15-9-13(3)17(14(4)10-15)21-12-16(18)20-6-2/h9-10H,5-8,11-12H2,1-4H3

InChI Key

UGGSDVOZNIZXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)OCC)C

Origin of Product

United States

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